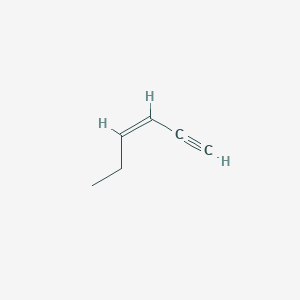

(Z)-hex-3-en-1-yne

Description

Structure

3D Structure

Properties

CAS No. |

17669-38-4 |

|---|---|

Molecular Formula |

C6H8 |

Molecular Weight |

80.13 g/mol |

IUPAC Name |

(Z)-hex-3-en-1-yne |

InChI |

InChI=1S/C6H8/c1-3-5-6-4-2/h1,5-6H,4H2,2H3/b6-5- |

InChI Key |

CLFYLNSQRWCJAY-WAYWQWQTSA-N |

SMILES |

CCC=CC#C |

Isomeric SMILES |

CC/C=C\C#C |

Canonical SMILES |

CCC=CC#C |

Synonyms |

(Z)-3-Hexen-1-yne |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of (Z)-hex-3-en-1-yne

For Researchers, Scientists, and Drug Development Professionals

Abstract

(Z)-hex-3-en-1-yne, a member of the skipped or 1,4-enyne family of hydrocarbons, presents a unique structural motif of interest in organic synthesis and medicinal chemistry. This document provides a comprehensive overview of its chemical and physical properties, spectroscopic profile, and reactivity. While specific biological activities for this compound are not extensively documented, the broader class of enynes is known for a range of biological effects, suggesting potential avenues for future research. This guide collates available data to serve as a foundational resource for professionals engaged in research and development.

Chemical and Physical Properties

This compound, with the CAS number 17669-38-4, is a six-carbon molecule featuring a cis-configured carbon-carbon double bond at the 3-position and a terminal triple bond at the 1-position.[1][2] This arrangement, where the double and triple bonds are separated by a methylene group, prevents electronic conjugation and defines its characteristic reactivity as a "skipped" enyne.[2]

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₆H₈ | [1] |

| Molecular Weight | 80.13 g/mol | [1] |

| IUPAC Name | This compound | [1] |

| CAS Number | 17669-38-4 | [1] |

| Boiling Point | 67.9 °C at 760 mmHg (for 3-Hexen-1-yne, isomer unspecified) | [3] |

| Density | 0.763 g/cm³ (for 3-Hexen-1-yne, isomer unspecified) | [3] |

| XLogP3 | 2.0 | [1] |

| Hydrogen Bond Donor Count | 0 | [1] |

| Hydrogen Bond Acceptor Count | 0 | [1] |

| Rotatable Bond Count | 1 | [1] |

| Exact Mass | 80.062600255 Da | [1] |

Spectroscopic Data

Spectroscopic analysis is crucial for the identification and characterization of this compound. While a complete set of experimentally derived spectra for this specific isomer is not publicly available, data for related compounds and database entries provide valuable insights.

Table 2: Spectroscopic Data for this compound and Related Compounds

| Spectroscopic Technique | Data | Source/Reference |

| ¹³C NMR | Data available in spectral databases. | [1] |

| GC-MS | Mass spectral data available in NIST and PubChem databases. | [1][4] |

| IR Spectroscopy | Expected characteristic peaks for C≡C-H stretch (~3300 cm⁻¹), C=C stretch (~1650 cm⁻¹), and C-H sp² stretch (~3010 cm⁻¹). | General spectroscopic principles |

Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H and ¹³C NMR spectra of this compound are expected to be characteristic of its structure. The proton NMR would show signals for the terminal alkyne proton, the vinylic protons with a cis-coupling constant, the allylic methylene protons, and the terminal methyl group. The ¹³C NMR spectrum would display six distinct signals corresponding to the different carbon environments in the molecule.

Mass Spectrometry (MS)

The mass spectrum of this compound obtained by Gas Chromatography-Mass Spectrometry (GC-MS) is available in the NIST Mass Spectrometry Data Center.[1][4] The molecular ion peak would be observed at m/z = 80. Fragmentation patterns would likely involve the loss of a methyl or ethyl group, as well as cleavage at the allylic position.

Infrared (IR) Spectroscopy

The IR spectrum of this compound would exhibit characteristic absorption bands. Key expected frequencies include a sharp peak around 3300 cm⁻¹ for the terminal alkyne C-H stretch, a medium intensity peak around 2100 cm⁻¹ for the C≡C stretch, a peak around 1650 cm⁻¹ for the C=C stretch of the cis-alkene, and peaks just above 3000 cm⁻¹ corresponding to the sp² C-H stretches of the alkene.

Synthesis and Reactivity

Experimental Protocols for Synthesis

A detailed, publicly available experimental protocol specifically for the synthesis of this compound is not readily found in the searched literature. However, general synthetic strategies for producing (Z)-1,4-enynes can be applied. A common approach involves the stereoselective reduction of a corresponding diyne precursor.

Example Synthetic Workflow:

Caption: A general workflow for the synthesis of this compound.

Methodology:

-

Reaction Setup: Hexa-1,3-diyne is dissolved in a suitable solvent such as hexane in a reaction vessel equipped with a stirring mechanism.

-

Catalyst Addition: A poisoned catalyst, typically Lindlar's catalyst, is added to the solution. The "poison" (e.g., lead acetate and quinoline) is crucial for preventing over-reduction to the alkane.

-

Hydrogenation: The reaction mixture is subjected to a hydrogen atmosphere (typically balloon pressure or slightly higher). The reaction is monitored closely, for example by thin-layer chromatography (TLC) or gas chromatography (GC), to ensure the reaction stops after the absorption of one equivalent of hydrogen.

-

Work-up: Once the starting material is consumed, the catalyst is removed by filtration. The solvent is then removed under reduced pressure.

-

Purification: The crude product is purified, typically by distillation, to yield pure this compound.

Reactivity

As a skipped enyne, this compound possesses two distinct reactive sites: the terminal alkyne and the cis-alkene. The lack of conjugation means that these functional groups generally react independently of one another.

-

Alkyne Moiety: The terminal alkyne is acidic and can be deprotonated with a strong base to form an acetylide, which can then act as a nucleophile in various C-C bond-forming reactions. It can also undergo reactions typical of alkynes, such as hydration, hydrohalogenation, and metal-catalyzed coupling reactions.

-

Alkene Moiety: The cis-alkene can undergo typical alkene reactions, including hydrogenation, halogenation, epoxidation, and hydroboration-oxidation. The stereochemistry of the double bond can influence the stereochemical outcome of these reactions.

Biological Activity and Signaling Pathways

There is currently a lack of specific studies on the biological activity and potential signaling pathway interactions of this compound. However, the broader class of enyne and polyyne natural products has been shown to exhibit a range of biological activities, including anti-inflammatory, antimicrobial, and antitumor effects. The structural features of this compound make it a candidate for investigation in these areas.

Logical Relationship for Investigating Biological Activity:

Caption: A logical workflow for the investigation of biological activity.

Conclusion

This compound is a molecule with interesting structural features that make it a valuable building block in organic synthesis. While a complete experimental dataset of its physical and chemical properties is not yet available, this guide provides a summary of the current knowledge. The lack of data on its biological activity presents an opportunity for future research, particularly given the known bioactivities of other enyne-containing compounds. This technical guide serves as a starting point for researchers and professionals working with this and related molecules.

References

Spectroscopic Profile of (Z)-hex-3-en-1-yne: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for (Z)-hex-3-en-1-yne. Due to the limited availability of public experimental spectra for this specific compound, this guide presents expected spectroscopic values based on the analysis of its functional groups and data from similar chemical structures. It also includes detailed experimental protocols for acquiring such data and a logical workflow for spectroscopic analysis.

Physicochemical Properties

| Property | Value | Source |

| IUPAC Name | This compound | [1] |

| Molecular Formula | C₆H₈ | [1] |

| Molecular Weight | 80.13 g/mol | [1] |

| Canonical SMILES | CCC=CC#C | [1] |

| InChI Key | CLFYLNSQRWCJAY-WAYWQWQTSA-N | [1] |

| CAS Number | 17669-38-4 | [1] |

Expected Spectroscopic Data

The following tables summarize the anticipated spectroscopic data for this compound. These values are predicted based on the chemical structure and typical spectroscopic ranges for its constituent functional groups, namely a cis-alkene and a terminal alkyne.

¹H NMR Spectroscopy (Predicted)

| Chemical Shift (ppm) | Multiplicity | Assignment |

| ~ 5.5 - 6.0 | m | CH=CH |

| ~ 3.0 | m | C≡CH |

| ~ 2.2 | q | CH₂ |

| ~ 1.0 | t | CH₃ |

¹³C NMR Spectroscopy (Predicted)

| Chemical Shift (ppm) | Assignment |

| ~ 130 - 140 | =CH |

| ~ 105 - 115 | =CH |

| ~ 80 - 90 | ≡C-H |

| ~ 70 - 80 | -C≡ |

| ~ 20 - 30 | CH₂ |

| ~ 10 - 15 | CH₃ |

Infrared (IR) Spectroscopy (Predicted)

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~ 3300 | Strong, Sharp | ≡C-H stretch |

| ~ 3020 | Medium | =C-H stretch |

| ~ 2100 | Medium | C≡C stretch |

| ~ 1650 | Medium | C=C stretch (cis) |

| ~ 700 | Strong | =C-H bend (cis) |

Mass Spectrometry (MS) (Predicted)

| m/z | Interpretation |

| 80 | [M]⁺ (Molecular Ion) |

| 79 | [M-H]⁺ |

| 65 | [M-CH₃]⁺ |

| 53 | [M-C₂H₅]⁺ |

Experimental Protocols

The following are detailed methodologies for the key experiments required to obtain the spectroscopic data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra to determine the chemical structure and connectivity of the molecule.

Materials:

-

NMR Spectrometer (e.g., 400 MHz)

-

NMR tubes

-

Deuterated solvent (e.g., Chloroform-d, CDCl₃)

-

This compound sample

-

Tetramethylsilane (TMS) as an internal standard

Procedure:

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of CDCl₃ containing 0.03% TMS in an NMR tube.

-

Instrument Setup:

-

Insert the sample tube into the NMR spectrometer.

-

Lock the spectrometer onto the deuterium signal of the solvent.

-

Shim the magnetic field to achieve homogeneity.

-

-

¹H NMR Acquisition:

-

Acquire the ¹H NMR spectrum using a standard pulse sequence.

-

Set the spectral width to cover the expected range of proton chemical shifts (e.g., 0-10 ppm).

-

Use a sufficient number of scans to obtain a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Acquire the ¹³C NMR spectrum using a proton-decoupled pulse sequence.

-

Set the spectral width to cover the expected range of carbon chemical shifts (e.g., 0-150 ppm).

-

A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.

-

-

Data Processing:

-

Apply Fourier transformation to the acquired free induction decays (FIDs).

-

Phase the spectra and perform baseline correction.

-

Calibrate the chemical shift scale using the TMS signal at 0.00 ppm.

-

Integrate the peaks in the ¹H NMR spectrum and determine the multiplicities.

-

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule by their characteristic vibrational frequencies.

Materials:

-

Fourier-Transform Infrared (FTIR) Spectrometer

-

Salt plates (e.g., NaCl or KBr) or an Attenuated Total Reflectance (ATR) accessory

-

This compound sample

-

Volatile solvent for cleaning (e.g., dichloromethane or acetone)

Procedure (Thin Film Method):

-

Sample Preparation: Place a drop of the neat liquid sample of this compound onto a salt plate. Place a second salt plate on top to create a thin liquid film.

-

Background Spectrum: Acquire a background spectrum of the empty sample compartment to subtract atmospheric and instrument-related absorptions.

-

Sample Spectrum: Place the salt plate assembly in the sample holder of the FTIR spectrometer.

-

Data Acquisition: Acquire the IR spectrum over the desired range (e.g., 4000-400 cm⁻¹).

-

Data Processing: The software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

-

Cleaning: Clean the salt plates thoroughly with a volatile solvent and store them in a desiccator.

Gas Chromatography-Mass Spectrometry (GC-MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule, and to assess its purity.

Materials:

-

Gas Chromatograph coupled to a Mass Spectrometer

-

Helium (carrier gas)

-

Capillary column suitable for volatile organic compounds (e.g., DB-5ms)

-

This compound sample

-

Volatile solvent (e.g., dichloromethane) for sample dilution

Procedure:

-

Sample Preparation: Prepare a dilute solution of this compound (e.g., 1 mg/mL) in a volatile solvent.

-

GC-MS Instrument Setup:

-

Injector: Set the injector temperature to a value that ensures rapid vaporization without thermal decomposition (e.g., 250 °C).

-

Column: Use a suitable temperature program for the GC oven to separate the compound from any impurities. A typical program might be: hold at 40 °C for 2 minutes, then ramp at 10 °C/min to 200 °C.

-

Carrier Gas: Set the flow rate of the helium carrier gas (e.g., 1 mL/min).

-

Mass Spectrometer: Set the ion source temperature (e.g., 230 °C) and the quadrupole temperature (e.g., 150 °C). Use electron ionization (EI) at 70 eV. Set the mass scan range (e.g., m/z 35-350).

-

-

Injection: Inject a small volume (e.g., 1 µL) of the prepared sample into the GC.

-

Data Acquisition: The GC will separate the components of the sample, and the MS will record the mass spectrum of the eluting compounds.

-

Data Analysis:

-

Identify the peak corresponding to this compound in the total ion chromatogram (TIC).

-

Analyze the mass spectrum of this peak to determine the molecular ion and the fragmentation pattern.

-

Spectroscopic Analysis Workflow

The following diagram illustrates a logical workflow for the comprehensive spectroscopic analysis of this compound.

Caption: Workflow for the spectroscopic analysis of this compound.

References

An In-depth Technical Guide to the 1H and 13C NMR Spectra of (Z)-hex-3-en-1-yne

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the expected ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of (Z)-hex-3-en-1-yne. Due to the limited availability of direct experimental spectra for this specific compound in public databases, this guide presents predicted spectral data based on the analysis of structurally analogous compounds. It also includes comprehensive experimental protocols for acquiring high-quality NMR data and visualizations to illustrate the molecular structure and experimental workflow.

Predicted Spectroscopic Data

The following tables summarize the predicted chemical shifts (δ) and coupling constants (J) for this compound. These predictions are derived from the known NMR data of similar structures, such as (Z)-3-hexen-1-ol and 1-hexyne, and take into account the electronic effects of the alkyne and the stereochemistry of the Z-alkene.

Predicted ¹H NMR Data

| Proton | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |

| H1 | ~2.0 - 2.2 | d | J(H1, H3) ≈ 2.5 |

| H3 | ~5.4 - 5.6 | dt | J(H3, H4) ≈ 11.0, J(H3, H1) ≈ 2.5 |

| H4 | ~5.9 - 6.1 | tq | J(H4, H3) ≈ 11.0, J(H4, H5) ≈ 7.5 |

| H5 | ~2.1 - 2.3 | p | J(H5, H4) ≈ 7.5, J(H5, H6) ≈ 7.5 |

| H6 | ~1.0 - 1.2 | t | J(H6, H5) ≈ 7.5 |

Predicted ¹³C NMR Data

| Carbon | Predicted Chemical Shift (δ, ppm) |

| C1 | ~80 - 85 |

| C2 | ~75 - 80 |

| C3 | ~110 - 115 |

| C4 | ~140 - 145 |

| C5 | ~20 - 25 |

| C6 | ~13 - 16 |

Molecular Structure and Atom Numbering

The following diagram illustrates the structure of this compound with the atom numbering used for the NMR assignments.

Caption: Structure of this compound with atom numbering.

Experimental Protocols

The following are detailed methodologies for the acquisition of ¹H and ¹³C NMR spectra, adaptable for a volatile liquid sample like this compound.

Sample Preparation

-

Solvent Selection: Choose a deuterated solvent in which the analyte is soluble. For non-polar compounds like this compound, deuterated chloroform (CDCl₃) or deuterated benzene (C₆D₆) are suitable choices. Ensure the solvent is of high purity (≥99.8% D).

-

Sample Concentration: For ¹H NMR, a concentration of 1-10 mg of the sample in 0.5-0.7 mL of deuterated solvent is typically sufficient. For the less sensitive ¹³C NMR, a higher concentration of 20-50 mg in the same volume of solvent is recommended.

-

Internal Standard: Add a small amount of an internal standard for chemical shift referencing. Tetramethylsilane (TMS) is the standard reference (0 ppm) for both ¹H and ¹³C NMR in most organic solvents.

-

Sample Filtration: To ensure a homogeneous magnetic field, filter the sample solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube. This removes any particulate matter that could degrade spectral quality.

-

Handling of Volatile Sample: Due to the volatility of this compound, it is advisable to prepare the sample at a cool temperature and cap the NMR tube promptly to minimize evaporation. For highly sensitive or quantitative experiments, the NMR tube can be flame-sealed.

NMR Instrument Parameters

The following are typical acquisition parameters for a 400 MHz NMR spectrometer. These may require optimization based on the specific instrument and sample concentration.

¹H NMR Acquisition:

-

Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

-

Spectral Width (SW): 12-16 ppm (e.g., 4800-6400 Hz on a 400 MHz spectrometer).

-

Acquisition Time (AQ): 2-4 seconds.

-

Relaxation Delay (D1): 1-5 seconds. A longer delay is necessary for accurate integration in quantitative analysis.

-

Number of Scans (NS): 8-16 scans for a moderately concentrated sample. More scans may be needed for dilute samples to improve the signal-to-noise ratio.

-

Temperature: 298 K (25 °C).

¹³C NMR Acquisition:

-

Pulse Program: A standard proton-decoupled single-pulse experiment (e.g., 'zgpg30' on Bruker instruments).

-

Spectral Width (SW): 200-240 ppm (e.g., 20000-24000 Hz on a 100 MHz ¹³C spectrometer).

-

Acquisition Time (AQ): 1-2 seconds.

-

Relaxation Delay (D1): 2-5 seconds.

-

Number of Scans (NS): 128-1024 scans, depending on the sample concentration.

-

Decoupling: Proton broadband decoupling (e.g., 'garp' or 'waltz16').

Data Processing

-

Apodization: Apply an exponential window function (line broadening, LB) of 0.3-0.5 Hz for ¹H and 1-2 Hz for ¹³C spectra to improve the signal-to-noise ratio.

-

Fourier Transform: Perform a Fourier transform to convert the time-domain data (FID) into the frequency-domain spectrum.

-

Phasing: Manually or automatically correct the phase of the spectrum to ensure all peaks are in the absorptive mode.

-

Baseline Correction: Apply a baseline correction algorithm to obtain a flat baseline.

-

Referencing: Calibrate the chemical shift scale by setting the TMS signal to 0 ppm.

-

Integration and Peak Picking: Integrate the signals in the ¹H spectrum to determine the relative number of protons. Identify the chemical shift of each peak in both ¹H and ¹³C spectra.

Experimental Workflow

The following diagram outlines the general workflow for obtaining NMR spectra of a liquid organic compound.

Caption: General workflow for NMR spectroscopy.

This guide provides a foundational understanding of the expected NMR characteristics of this compound and a robust set of protocols for its experimental analysis. Researchers can use this information to aid in the identification and characterization of this and similar enyne compounds.

Physical and chemical properties of (Z)-hex-3-en-1-yne

For Researchers, Scientists, and Drug Development Professionals

Introduction

(Z)-hex-3-en-1-yne is a volatile organic compound belonging to the enyne family, characterized by the presence of both a carbon-carbon double bond and a carbon-carbon triple bond. Its specific stereochemistry, with the ethyl and ethynyl groups in a cis or Z configuration around the double bond, imparts distinct physical and chemical properties that are of significant interest in organic synthesis and materials science. This technical guide provides a detailed overview of the known physical and chemical properties of this compound, including experimental and computational data, spectroscopic information, and general reactivity patterns.

Chemical and Physical Properties

A summary of the key physical and chemical properties of this compound is presented below. It is important to note that while computational data is readily available, experimentally determined values for several properties of this specific isomer are not widely reported in the literature. Much of the available experimental data pertains to its isomers or closely related compounds.

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₆H₈ | PubChem[1] |

| Molecular Weight | 80.13 g/mol | PubChem[1] |

| CAS Number | 17669-38-4 | PubChem[1] |

| Boiling Point | Not explicitly reported. The related compound (3Z)-hex-3-ene-1,5-diyne has a boiling point of 52 °C. | |

| Melting Point | Not Reported | |

| Density | Not Reported | |

| Solubility | Not explicitly reported. Expected to be soluble in common organic solvents. | |

| XLogP3 | 2 | PubChem (Computed)[1] |

| Hydrogen Bond Donor Count | 0 | PubChem (Computed)[1] |

| Hydrogen Bond Acceptor Count | 0 | PubChem (Computed)[1] |

| Rotatable Bond Count | 1 | PubChem (Computed)[1] |

Spectroscopic Data

Spectroscopic analysis is crucial for the identification and characterization of this compound. While detailed spectral assignments are not extensively published, the following provides an overview of the expected spectroscopic signatures.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the olefinic protons of the (Z)-double bond, the acetylenic proton, and the protons of the ethyl group. The coupling constants between the olefinic protons would be indicative of the cis stereochemistry.

-

¹³C NMR: The carbon NMR spectrum will display distinct signals for the sp-hybridized carbons of the alkyne, the sp²-hybridized carbons of the alkene, and the sp³-hybridized carbons of the ethyl group. PubChem indicates the availability of ¹³C NMR data.[1]

Infrared (IR) Spectroscopy

The IR spectrum of this compound would be characterized by the following key absorption bands:

-

C≡C-H stretch: A sharp, moderately intense band around 3300 cm⁻¹.

-

C≡C stretch: A weak band in the region of 2100-2260 cm⁻¹.

-

C=C stretch: A band in the region of 1640-1680 cm⁻¹, characteristic of a cis-disubstituted alkene.

-

=C-H bend: A strong, broad band around 630-730 cm⁻¹ for the cis-alkene.

-

C-H stretches: Bands in the region of 2850-3000 cm⁻¹ corresponding to the ethyl group.

Mass Spectrometry (MS)

Gas chromatography-mass spectrometry (GC-MS) data is available for this compound, which would show the molecular ion peak (M⁺) at m/z = 80, corresponding to the molecular weight of the compound.[1] Fragmentation patterns would be consistent with the enyne structure.

Chemical Reactivity and Synthetic Applications

This compound, as a member of the enyne family, exhibits a rich and diverse chemical reactivity, making it a valuable building block in organic synthesis. The presence of both an alkene and an alkyne functionality allows for a wide range of transformations.

General Reactivity of Enynes

Enynes are versatile substrates in various transition metal-catalyzed reactions. The reactivity can often be tuned to selectively involve either the double or the triple bond. Common reactions of enynes include:

-

Enyne Metathesis: This powerful carbon-carbon bond-forming reaction, typically catalyzed by ruthenium or molybdenum complexes, can be used to construct complex cyclic and acyclic systems.

-

Cyclization Reactions: The proximate double and triple bonds can participate in a variety of cyclization reactions to form carbocyclic and heterocyclic frameworks.

-

Functionalization Reactions: Both the alkene and alkyne moieties can undergo a range of functionalization reactions, such as hydrogenation, halogenation, and hydroboration.

The cis-stereochemistry of the double bond in this compound can influence the stereochemical outcome of these reactions, providing a handle for stereoselective synthesis.

Synthetic Methodologies for (Z)-1,4-Enynes

Experimental Protocols

Detailed, peer-reviewed experimental protocols for the synthesis and purification of this compound are not available in the public domain based on the conducted searches. Researchers interested in working with this compound would likely need to adapt known procedures for the synthesis of similar (Z)-1,4-enynes. A general workflow for such a synthesis is outlined below.

Caption: General workflow for the synthesis, purification, and analysis of a (Z)-1,4-enyne.

Signaling Pathways and Logical Relationships

The unique structural motif of a (Z)-enyne can be incorporated into more complex molecules that may interact with biological systems. For instance, enediynes are a class of natural products known for their potent antitumor activity, which is derived from their ability to undergo Bergman cyclization to generate a highly reactive diradical species that can cleave DNA. While this compound itself is not a complex enediyne, its structure represents a fundamental component of such molecules.

References

The Intricacies of Instability: A Technical Guide to the Stability and Reactivity of Skipped 1,4-Enynes

For Researchers, Scientists, and Drug Development Professionals

Skipped 1,4-enynes, a class of organic molecules characterized by a double bond and a triple bond separated by a methylene group, represent a fascinating and synthetically versatile, yet inherently reactive, structural motif. Their unique electronic and steric properties make them valuable intermediates in the synthesis of complex molecules, including natural products and pharmaceuticals. However, their propensity to undergo a variety of transformations necessitates a thorough understanding of their stability and reactivity. This technical guide provides an in-depth exploration of the core principles governing the behavior of skipped 1,4-enynes, supported by quantitative data, detailed experimental protocols, and mechanistic visualizations.

Stability of Skipped 1,4-Enynes

The stability of skipped 1,4-enynes is a delicate balance of electronic and steric factors. The non-conjugated arrangement of the π-systems of the alkene and alkyne moieties means they do not benefit from the thermodynamic stabilization of extended conjugation. This inherent lack of stabilization contributes to their high reactivity.

The primary mode of decomposition for many enynes, particularly those with a specific geometry, is through thermal rearrangement. The most notable of these is the Bergman cyclization , a thermally or photochemically induced reaction that converts an enediyne (or a suitably constrained enyne) into a highly reactive p-benzyne diradical.[1][2] This diradical can then abstract hydrogen atoms from a donor, leading to aromatization.[1][2] The propensity for a 1,4-enyne to undergo such a cyclization is highly dependent on the distance between the terminal carbons of the alkyne and the alkene. In cyclic systems, ring strain can significantly lower the activation barrier for cyclization.[3] For acyclic 1,4-enynes, high temperatures, typically around 200°C, are required to induce the Bergman cyclization.[3]

Computational studies have provided significant insights into the factors governing enyne stability and their propensity for cyclization. Density functional theory (DFT) calculations have been employed to determine the activation barriers for various rearrangement pathways, corroborating experimental observations that increased strain in cyclic enediynes leads to lower activation barriers for Bergman cyclization.[4]

Reactivity of Skipped 1,4-Enynes

The rich reactivity of skipped 1,4-enynes stems from the presence of two distinct unsaturated functionalities that can react independently or in concert. Their transformations are often mediated by transition metal catalysts, which can orchestrate a diverse array of complex and selective reactions.

Metal-Catalyzed Reactions

A plethora of transition metals, including palladium, rhodium, gold, nickel, and iron, have been shown to effectively catalyze reactions of 1,4-enynes, leading to a wide range of molecular architectures.

Palladium Catalysis: Palladium catalysts are particularly versatile in promoting reactions of 1,4-enynes. These include cross-coupling reactions, cycloadditions, and dearomative functionalizations. For instance, palladium-catalyzed branch-, enantio-, and diastereoselective allylic C–H alkylation has been developed for the synthesis of chiral 1,4-enynes.[5] Furthermore, palladium catalysis enables dearomative cycloaddition cascades of N-allylanilines with 1,4-enynes and carbon monoxide, proceeding through a skeletal reorganization to yield polycycle-fused bicyclo[2.2.2]octenes.[1]

Rhodium Catalysis: Rhodium catalysts have been instrumental in the development of C–H activation reactions involving 1,4-enynes. Rhodium(III)-catalyzed allylic C-H alkynylation of terminal alkenes provides a direct route to linear 1,4-enynes at room temperature.[6] Additionally, rhodium-catalyzed (5+2) cycloadditions of 3-acyloxy-1,4-enynes with alkynes offer an efficient pathway to seven-membered rings.[7]

Gold Catalysis: Gold catalysts, known for their strong affinity for alkynes, promote a variety of cycloisomerization and rearrangement reactions of 1,4-enynes.[8][9] These reactions often proceed through the formation of cyclopropyl gold(I) carbene-like intermediates, which can then undergo skeletal rearrangements to form diverse diene products.[8][10]

Nickel and Iron Catalysis: Nickel and iron catalysts provide cost-effective and efficient alternatives for the synthesis of 1,4-enynes. Nickel-catalyzed cross-coupling of allylic alcohols with alkynylzinc reagents is a notable example.[11] Iron-catalyzed Suzuki-Miyaura coupling of propargyl electrophiles with lithium alkenylborates also affords 1,4-enynes with high regio- and stereoselectivity.[12]

Cycloaddition Reactions

The alkene and alkyne moieties of 1,4-enynes can participate in a variety of cycloaddition reactions, providing rapid access to cyclic and polycyclic structures.

Bergman Cyclization: As mentioned earlier, this pericyclic reaction is a key transformation for enediynes and can be relevant for structurally constrained 1,4-enynes, leading to the formation of aromatic rings via a diradical intermediate.[2][3] The kinetics of this reaction are highly sensitive to the substitution pattern on the enyne framework.[13]

Diels-Alder Reaction: The alkene component of a 1,4-enyne can act as a dienophile in [4+2] cycloaddition reactions with dienes, although this reactivity is less explored compared to other transformations.

Skeletal Rearrangements

Under the influence of transition metal catalysts, particularly gold and platinum, 1,4-enynes can undergo complex skeletal rearrangements. These transformations involve the cleavage and formation of multiple carbon-carbon bonds, leading to significant structural reorganization and the formation of novel carbocyclic frameworks.[8]

Quantitative Data on Reactivity

The following tables summarize quantitative data from selected studies on the synthesis and reactivity of skipped 1,4-enynes.

Table 1: Palladium-Catalyzed Enantioselective Allylic C–H Alkylation for the Synthesis of Chiral 1,4-Enynes [5]

| Entry | Alkene | Alkyne | Yield (%) | b/l ratio | dr | ee (%) |

| 1 | 1a | 2a | 93 | >20:1 | >20:1 | 98 |

| 2 | 1b | 2a | 85 | >20:1 | 15:1 | 95 |

| 3 | 1c | 2a | 88 | >20:1 | >20:1 | 97 |

| 4 | 1a | 2b | 90 | >20:1 | >20:1 | 96 |

b/l = branched/linear ratio; dr = diastereomeric ratio; ee = enantiomeric excess.

Table 2: Iron-Catalyzed Suzuki-Miyaura Coupling for the Synthesis of 1,4-Enynes [12]

| Entry | Propargyl Electrophile | Alkenylborate | Yield (%) |

| 1 | Phenylpropargyl chloride | (E)-Styrenylborate | 95 |

| 2 | 1-Phenyl-1-propyn-3-yl mesylate | (Z)-Styrenylborate | 88 |

| 3 | 3-Phenyl-2-propyn-1-yl chloride | (E)-1-Hexenylborate | 92 |

| 4 | 1-Hexyn-3-yl mesylate | (E)-Styrenylborate | 85 |

Table 3: Kinetic Data for the Bergman Cyclization of Selected Enediynes [13]

| Enediyne | Substituent (ortho) | Activation Energy (kcal/mol) |

| 1,2-Diethynylbenzene | H | 32.5 |

| 1-Ethynyl-2-(phenylethynyl)benzene | H | 31.8 |

| 1,2-Diethynyl-3-nitrobenzene | NO₂ | 27.5 |

| 1,2-Diethynyl-3-formylbenzene | CHO | 28.1 |

Experimental Protocols

General Procedure for Palladium-Catalyzed Enantioselective Allylic C–H Alkylation[5]

To a screw-capped vial equipped with a magnetic stir bar were added Pd₂(dba)₃ (5 mol %), the ligand (12 mol %), the alkene (0.2 mmol), the alkyne (0.1 mmol), Et₃N (1.0 equiv), and H₂O (2.0 equiv). The vial was sealed and the mixture was stirred in degassed dry THF (2 mL) at 50 °C for 16 hours under an argon atmosphere. After completion of the reaction (monitored by TLC), the mixture was cooled to room temperature, and the solvent was removed under reduced pressure. The residue was purified by flash column chromatography on silica gel to afford the desired chiral 1,4-enyne.

General Procedure for Iron-Catalyzed Suzuki–Miyaura Coupling[12]

To a flame-dried Schlenk tube under an argon atmosphere were added FeCl₃ (1 mol %), the propargyl electrophile (1.0 mmol), and anhydrous THF (3 mL). The solution was cooled to -20 °C, and a solution of the lithium alkenylborate (1.2 mmol) in THF was added dropwise. The reaction mixture was stirred at -20 °C for the specified time. Upon completion, the reaction was quenched with saturated aqueous NH₄Cl solution and extracted with diethyl ether. The combined organic layers were washed with brine, dried over anhydrous Na₂SO₄, and concentrated under reduced pressure. The residue was purified by column chromatography on silica gel.

General Procedure for Gold-Catalyzed Cycloisomerization of 1,6-Enynes[10]

To a stirred solution of the 1,6-enyne (400 µmol) in CH₂Cl₂ (4 mL) at 23 °C was added [JohnPhosAu(NCMe)]SbF₆ (8.0 µmol, 2 mol %). After stirring for the indicated time, the reaction was quenched with a drop of triethylamine, and the solution was concentrated in vacuo. The crude product was purified by column chromatography on silica or neutral alumina.

Visualizing Reactivity: Mechanisms and Workflows

The following diagrams, generated using the DOT language, illustrate key mechanistic pathways and experimental workflows associated with the chemistry of skipped 1,4-enynes.

Caption: Palladium-Catalyzed Enantioselective Allylic C-H Alkylation.

Caption: Mechanism of the Bergman Cyclization.

Caption: Workflow for Gold-Catalyzed Enyne Cycloisomerization.

Conclusion

Skipped 1,4-enynes are a class of molecules with a rich and diverse reactivity profile. Their inherent instability, arising from the lack of conjugation, makes them prone to a variety of transformations, particularly in the presence of transition metal catalysts. This guide has provided a comprehensive overview of the key aspects of their stability and reactivity, supported by quantitative data and detailed experimental protocols. The ability to control the reaction pathways of 1,4-enynes through the judicious choice of catalyst and reaction conditions opens up a vast landscape for the synthesis of complex and valuable molecules. For researchers in organic synthesis and drug development, a deep understanding of the principles outlined herein is crucial for harnessing the full synthetic potential of these versatile building blocks.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Bergman Cyclization [organic-chemistry.org]

- 3. Bergman cyclization - Wikipedia [en.wikipedia.org]

- 4. Angle distortion model for predicting enediyne activation towards Bergman cyclization: an alternate to the distance theory - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Rhodium-catalyzed C-H alkynylation of arenes at room temperature - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Rhodium-catalyzed (5+2) and (5+1) cycloadditions using 1,4-enynes as the five-carbon building blocks - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Gold-catalyzed cycloisomerizations of enynes: a mechanistic perspective - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Synthesis of 1,4-enynes via nickel-catalyzed cross-coupling of allylic alcohols with alkynylzinc reagents - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 12. Regio- and stereoselective synthesis of 1,4-enynes by iron-catalysed Suzuki–Miyaura coupling of propargyl electrophiles under ligand-free conditions - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 13. Ortho effect in the Bergman cyclization: comparison of experimental approaches and dissection of cycloaromatization kinetics - PubMed [pubmed.ncbi.nlm.nih.gov]

In-Depth Technical Guide to (Z)-hex-3-en-1-yne

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical compound (Z)-hex-3-en-1-yne, including its identifiers, key properties, and insights into its synthesis. This information is intended to support research and development activities in the fields of chemistry and drug discovery.

Core Identifiers and Properties

This compound is a six-carbon organic molecule featuring a cis-configured double bond and a terminal triple bond. This arrangement of functional groups makes it a valuable synthon in organic chemistry.

| Identifier | Value |

| CAS Number | 17669-38-4[1] |

| IUPAC Name | This compound[1] |

| Synonyms | (Z)-3-Hexen-1-yne, cis-3-Hexen-1-yne |

| Molecular Formula | C₆H₈[1] |

| Molecular Weight | 80.13 g/mol [1] |

| InChI | InChI=1S/C6H8/c1-3-5-6-4-2/h1,5-6H,4H2,2H3/b6-5-[1] |

| InChIKey | CLFYLNSQRWCJAY-WAYWQWQTSA-N[1] |

| Canonical SMILES | CCC=CC#C[2] |

Spectroscopic Data

The structural confirmation of this compound relies on various spectroscopic techniques. Available data indicates the use of:

-

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides information on the carbon skeleton of the molecule.

-

Gas Chromatography-Mass Spectrometry (GC-MS): Used to determine the molecular weight and fragmentation pattern, confirming the compound's identity and purity.[1]

While specific spectral data is not publicly available in comprehensive databases, these techniques are standard for the characterization of such compounds.

Experimental Protocols: Synthesis

The synthesis of this compound, with its characteristic cis-alkene geometry, is most commonly achieved through the stereoselective partial hydrogenation of a suitable alkyne precursor.

Conceptual Synthetic Pathway

The logical approach to synthesizing this compound involves the reduction of a more unsaturated precursor, such as a diyne or a functionalized alkyne, where the cis-double bond is formed selectively. A key strategy is the use of a "poisoned" palladium catalyst.

Figure 1. Conceptual workflow for the synthesis of this compound.

Key Experimental Method: Lindlar Catalyst Hydrogenation

The most established method for the stereoselective conversion of an alkyne to a cis-alkene is through catalytic hydrogenation using a Lindlar catalyst.[2] This heterogeneous catalyst consists of palladium deposited on calcium carbonate and treated with a catalytic poison, typically lead acetate and quinoline.[2] The poison deactivates the catalyst just enough to prevent the further reduction of the initially formed cis-alkene to the corresponding alkane.

Illustrative Experimental Steps (Based on related syntheses):

-

Catalyst Preparation: The Lindlar catalyst (typically 5% Pd on CaCO₃, poisoned with lead) is suspended in a suitable solvent (e.g., methanol, ethanol, or hexane).

-

Reaction Setup: The alkyne precursor is dissolved in the solvent and added to the reaction vessel containing the catalyst. The vessel is then purged with hydrogen gas.

-

Hydrogenation: The reaction mixture is stirred vigorously under a hydrogen atmosphere (often at or slightly above atmospheric pressure). The progress of the reaction is carefully monitored by techniques such as thin-layer chromatography (TLC) or gas chromatography (GC) to ensure the reaction is stopped after the consumption of one equivalent of hydrogen, preventing over-reduction to the alkane.

-

Work-up: Upon completion, the catalyst is removed by filtration. The solvent is then removed under reduced pressure to yield the crude product.

-

Purification: The crude this compound is purified by distillation or column chromatography to obtain the final product of high purity.

Alternative Synthetic Routes: Sonogashira Coupling

Another powerful method for the construction of enynes is the Sonogashira coupling reaction.[5][6] This palladium- and copper-cocatalyzed cross-coupling reaction forms a carbon-carbon bond between a terminal alkyne and a vinyl halide.[5][6] To synthesize this compound via this method, one would require a (Z)-configured vinyl halide and ethyne or a protected equivalent. The stereochemical integrity of the vinyl halide is generally retained throughout the reaction.

Figure 2. Logical diagram of the Sonogashira coupling approach.

This guide provides a foundational understanding of this compound for research and development purposes. For specific applications, further investigation into detailed synthetic procedures from peer-reviewed literature is recommended.

References

The Ubiquitous Yet Elusive (Z)-Enyne Moiety: A Technical Guide to its Natural Occurrence, Isolation, and Biological Significance

October 31, 2025

Abstract

The (Z)-enyne structural motif, characterized by a cis-configured carbon-carbon double bond conjugated with a carbon-carbon triple bond, is a recurring feature in a diverse array of natural products. These compounds, isolated from terrestrial and marine flora, fungi, and bacteria, exhibit a remarkable range of potent biological activities, positioning them as valuable leads in drug discovery and development. This technical guide provides an in-depth exploration of the natural occurrence of (Z)-enyne structures, detailing their sources, biosynthesis, and biological significance. Furthermore, this document furnishes comprehensive experimental protocols for the isolation, purification, and structural elucidation of these fascinating molecules, alongside a quantitative analysis of their prevalence and bioactivity. Finally, key signaling pathways modulated by (Z)-enyne-containing natural products are visualized to illuminate their mechanisms of action. This guide is intended for researchers, scientists, and drug development professionals engaged in the exploration and exploitation of novel natural product scaffolds.

Introduction

Nature, a master chemist, has consistently provided a rich tapestry of structurally complex and biologically active small molecules that have formed the bedrock of modern medicine. Among the myriad of chemical functionalities found in natural products, the enyne group, and specifically the (Z)-enyne moiety, has garnered significant attention.[1][2] These structures are found in a variety of organisms, from terrestrial plants and fungi to marine algae and bacteria.[3][4] The presence of this conjugated system often imparts potent biological properties, including anti-inflammatory, anticancer, antifungal, and antibacterial activities.[1][4][5]

This guide aims to serve as a comprehensive technical resource for the scientific community, summarizing the current knowledge on naturally occurring (Z)-enyne structures. It will delve into the diverse natural sources of these compounds, their biosynthetic origins, and their varied biological activities. A key focus of this document is to provide practical, detailed experimental protocols for the isolation and characterization of these molecules, addressing a common challenge in natural product research. All quantitative data regarding yields and biological potency are systematically tabulated for ease of comparison. Additionally, to facilitate a deeper understanding of their mechanisms of action, relevant signaling pathways are visually represented using Graphviz diagrams.

Natural Occurrence and Biosynthesis of (Z)-Enyne Structures

(Z)-Enyne-containing natural products are biosynthesized through a variety of pathways, often involving fatty acid metabolism and polyketide synthesis. The formation of the characteristic triple bond is frequently catalyzed by specialized desaturases and acetylenases, while the cis-geometry of the double bond is established by stereospecific enzymatic reactions.

Marine Sources: The Genus Laurencia

The marine red algal genus Laurencia is a particularly prolific source of halogenated C15 acetogenins, many of which feature (Z)-enyne or biosynthetically related bromoallene functionalities.[1][6] These compounds are thought to play a role in the chemical defense of the algae.

-

Panacene , a bromoallene isolated from Laurencia species, is believed to be biosynthetically derived from a (Z)-enyne precursor.[3][7]

-

Elatenyne and the laurefurenynes are other examples of (Z)-enyne-containing acetogenins from Laurencia, often characterized by the presence of a tetrahydropyran or tetrahydrofuran ring.[2]

-

A ((Z)-pent-2-en-4-ynyl)-cyclohexane derivative has been identified in Laurencia papillosa, showcasing the structural diversity of these compounds.[1]

Terrestrial Plants: The Apiaceae Family

The Apiaceae family, which includes common vegetables like carrots, is known to produce a class of polyacetylenes with potent biological activities.

-

Falcarindiol , a C17 polyacetylene from carrots and other Apiaceae species, possesses a (Z)-diene-diyne structure and exhibits significant anticancer and anti-inflammatory properties.[5][8][9] Its biosynthesis is linked to fatty acid metabolism.

Fungi and Bacteria

The microbial world also contributes to the diversity of naturally occurring enyne structures. The biosynthesis of the enediyne core in microorganisms is known to involve a conserved set of five genes within a polyketide synthase (PKS) cassette. While many of these are complex enediynes, simpler (Z)-enyne structures are also found.

Biological Activities and Mechanisms of Action

The unique electronic and structural features of the (Z)-enyne moiety contribute to a wide spectrum of biological activities.

-

Anticancer Activity: Falcarindiol and its analogues have demonstrated potent cytotoxicity against various cancer cell lines. Their mechanism of action is linked to the induction of apoptosis through the generation of oxidative stress, leading to an increase in lactate dehydrogenase (LDH) and malondialdehyde (MDA) levels, and a reduction in superoxide dismutase (SOD) activity.[5]

-

Anti-inflammatory Effects: Certain plant extracts containing (Z)-enyne compounds, such as those from chamomile, have been shown to exhibit anti-inflammatory properties. The underlying mechanism involves the inhibition of nitric oxide (NO) production and inducible nitric oxide synthase (iNOS) expression, which is mediated through the suppression of the NF-κB/RelA signaling pathway.[4][10]

Quantitative Data on (Z)-Enyne Natural Products

The isolation yields and biological potencies of (Z)-enyne natural products can vary significantly depending on the source organism, geographical location, and extraction and purification methods employed. The following tables summarize key quantitative data for representative (Z)-enyne-containing compounds.

| Compound Name | Natural Source | Extraction Yield (mg/L or % of dry weight) | Reference |

| Clavulynes | Streptomyces clavuligerus | 2.0 - 2.2 mg/L of culture | |

| Falcarindiol Analogue (3R,8S)-2i | Synthetic | Not Applicable | [5] |

| Compound Name | Biological Activity | Assay | IC50/MIC Value | Reference |

| Falcarindiol Analogue (3R,8S)-2i | Anticancer | Cytotoxicity against Hccc-9810 cells | 0.46 µM | [5] |

Experimental Protocols

The successful isolation and characterization of (Z)-enyne natural products hinge on the application of appropriate experimental techniques. The protocols provided below are generalized from methodologies reported in the literature for the extraction and purification of these compounds from natural sources.

General Extraction and Isolation Workflow

The following diagram illustrates a typical workflow for the isolation of (Z)-enyne compounds from a natural source.

Detailed Protocol for Isolation of Halogenated Acetogenins from Laurencia

This protocol is a composite of methods used for the isolation of compounds like panacene and elatenyne.

-

Collection and Extraction: Freshly collected Laurencia sp. is air-dried and then exhaustively extracted with a 1:1 mixture of dichloromethane (CH₂Cl₂) and methanol (MeOH) at room temperature. The resulting extract is filtered and concentrated under reduced pressure to yield a crude extract.

-

Solvent Partitioning: The crude extract is partitioned between n-hexane and 90% aqueous MeOH. The hexane layer is separated, and the aqueous MeOH layer is further extracted with CH₂Cl₂. The hexane and CH₂Cl₂ fractions are concentrated separately.

-

Column Chromatography: The bioactive fraction (typically the CH₂Cl₂ fraction) is subjected to column chromatography on silica gel, eluting with a gradient of n-hexane and ethyl acetate (EtOAc). Fractions are collected and monitored by thin-layer chromatography (TLC).

-

Preparative HPLC: Fractions containing the compounds of interest are further purified by preparative high-performance liquid chromatography (HPLC) on a C18 reversed-phase column using a suitable solvent system (e.g., a gradient of MeOH and water) to yield the pure (Z)-enyne compounds.

Protocol for Structural Elucidation

The structure of the isolated compounds is determined using a combination of spectroscopic techniques.

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the molecular formula of the compound. Gas chromatography-mass spectrometry (GC-MS) can be used for volatile enynes.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Provides information on the proton environment, including chemical shifts, coupling constants, and multiplicities, which are crucial for identifying the (Z)-geometry of the double bond (typically a J-coupling of ~10-12 Hz).

-

¹³C NMR: Determines the number and type of carbon atoms in the molecule.

-

2D NMR (COSY, HSQC, HMBC): These experiments are essential for establishing the connectivity of the carbon skeleton and assigning the full structure of the molecule. For example, HMBC correlations can confirm the connection of the (Z)-enyne unit to the rest of the molecule.[1]

-

Signaling Pathway Visualizations

To understand the biological effects of (Z)-enyne compounds at a molecular level, it is crucial to delineate the signaling pathways they modulate. The following diagrams, rendered in DOT language, illustrate key pathways affected by these natural products.

Anti-inflammatory Action via NF-κB Inhibition

This pathway illustrates how certain (Z)-enyne-containing compounds, potentially found in plants like chamomile, can exert anti-inflammatory effects by inhibiting the NF-κB signaling cascade.[4][10]

Pro-apoptotic Mechanism of Falcarindiol in Cancer Cells

This diagram illustrates the proposed mechanism by which falcarindiol induces apoptosis in cancer cells through the generation of oxidative stress.[5]

Conclusion

The (Z)-enyne structural motif represents a privileged scaffold in natural product chemistry, with its representatives displaying a wide array of potent and therapeutically relevant biological activities. This technical guide has provided a comprehensive overview of the natural occurrence of these compounds, from their diverse sources in marine and terrestrial organisms to their fascinating biosynthetic origins. The detailed experimental protocols and tabulated quantitative data herein are intended to equip researchers with the practical knowledge required to explore this promising class of molecules further. The visualization of key signaling pathways offers insights into their mechanisms of action, paving the way for future studies aimed at elucidating their full therapeutic potential. As our ability to discover, isolate, and characterize novel natural products continues to advance, the (Z)-enyne family of compounds will undoubtedly remain a focal point of research in the quest for new medicines to combat human disease.

References

- 1. New Haloterpenes from the Marine Red Alga Laurencia papillosa: Structure Elucidation and Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Total Synthesis of (+)-Panacene - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Chamomile, an anti-inflammatory agent inhibits inducible nitric oxide synthase expression by blocking RelA/p65 activity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis, Anticancer Activity, Structure-Activity Relationship and Mechanistic Investigations of Falcarindiol Analogues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Omaezallene from red alga Laurencia sp.: structure elucidation, total synthesis, and antifouling activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Synthesis and cytotoxic activity of a series of diacetylenic compounds related to falcarindiol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. rcm.mums.ac.ir [rcm.mums.ac.ir]

Methodological & Application

Application Notes and Protocols for the Stereoselective Synthesis of (Z)-hex-3-en-1-yne

Introduction

(Z)-hex-3-en-1-yne is a valuable building block in organic synthesis, utilized in the construction of complex molecules such as natural products and pharmaceuticals. Its enyne functionality, with a defined (Z)-alkene geometry, allows for a variety of subsequent chemical transformations. The stereoselective synthesis of this molecule is therefore of significant interest. This document outlines two primary methods for the stereoselective synthesis of this compound: the partial hydrogenation of a diyne precursor and the Wittig olefination. Detailed experimental protocols, quantitative data, and workflow diagrams are provided for researchers, scientists, and professionals in drug development.

Synthetic Strategies Overview

Two main retrosynthetic approaches are considered for the synthesis of this compound:

-

Semihydrogenation of Hexa-1,3-diyne: This approach involves the partial reduction of the internal triple bond of hexa-1,3-diyne using a "poisoned" catalyst that selectively hydrogenates the alkyne to a cis-alkene without over-reduction to the alkane.

-

Wittig Reaction: This classic olefination method involves the reaction of propanal with a non-stabilized phosphonium ylide derived from an ethynyl precursor to form the (Z)-alkene with high stereoselectivity.

Data Presentation

The following tables summarize the quantitative data for the proposed synthetic routes.

Table 1: Semihydrogenation of Hexa-1,3-diyne

| Catalyst | Solvent | Temperature (°C) | Pressure (atm H₂) | Time (h) | Conversion (%) | Yield of this compound (%) | Z:E Ratio | Reference |

| 5% Pd/CaCO₃ (Lindlar) | Hexane | 25 | 1 | 2 | >95 | 85 | >98:2 | Analogous reaction[1] |

| P-2 Nickel | Ethanol | 25 | 1 | 1.5 | >98 | 90 | >99:1 | Analogous reaction[2] |

Note: Data for analogous semihydrogenation of similar substrates is presented due to the lack of specific literature data for hexa-1,3-diyne.

Table 2: Wittig Synthesis of this compound

| Ylide Precursor | Base | Solvent | Temperature (°C) | Time (h) | Yield of this compound (%) | Z:E Ratio | Reference |

| (Ethynyl)triphenylphosphonium bromide | n-BuLi | THF | -78 to 25 | 4 | 75 | >95:5 | Analogous reaction[3][4] |

Note: Data for analogous Wittig reactions leading to (Z)-enynes is presented due to the lack of specific literature data for this exact transformation.

Experimental Protocols

Method 1: Semihydrogenation of Hexa-1,3-diyne

This method relies on the preparation of the starting diyne followed by its partial hydrogenation.

Protocol 1.1: Synthesis of Hexa-1,3-diyne (Glaser-Hay Coupling)

-

Materials: 1-Butyne, Copper(I) chloride (CuCl), N,N,N',N'-Tetramethylethylenediamine (TMEDA), Oxygen (O₂), Diethyl ether.

-

Procedure:

-

To a stirred solution of 1-butyne (1.0 eq) in diethyl ether, add CuCl (0.1 eq) and TMEDA (1.2 eq) under an inert atmosphere.

-

Bubble a gentle stream of oxygen through the reaction mixture.

-

Monitor the reaction by TLC or GC until the starting material is consumed.

-

Upon completion, quench the reaction with dilute aqueous HCl.

-

Extract the aqueous layer with diethyl ether.

-

Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.

-

Purify the crude product by vacuum distillation to afford hexa-1,3-diyne.

-

Protocol 1.2: Partial Hydrogenation using Lindlar's Catalyst

-

Materials: Hexa-1,3-diyne, Lindlar's catalyst (5% Pd on CaCO₃, poisoned with lead acetate), Quinoline, Hexane, Hydrogen gas (H₂).

-

Procedure:

-

In a hydrogenation flask, dissolve hexa-1,3-diyne (1.0 eq) in hexane.

-

Add Lindlar's catalyst (5-10 mol% Pd) and a drop of quinoline (as a further poison to prevent over-reduction).

-

Evacuate the flask and backfill with hydrogen gas (using a balloon or a controlled pressure system).

-

Stir the reaction mixture vigorously at room temperature under a hydrogen atmosphere (1 atm).

-

Monitor the reaction progress carefully by GC or ¹H NMR to observe the disappearance of the starting material and the formation of the desired product, ensuring the reaction is stopped before over-reduction to the alkane occurs.

-

Once the desired conversion is reached, filter the reaction mixture through a pad of Celite to remove the catalyst, washing the pad with hexane.

-

Concentrate the filtrate under reduced pressure to yield crude this compound.

-

If necessary, purify the product by careful distillation or column chromatography on silica gel.

-

Protocol 1.3: Partial Hydrogenation using P-2 Nickel Catalyst

-

Materials: Hexa-1,3-diyne, Nickel(II) acetate tetrahydrate, Sodium borohydride (NaBH₄), Ethanol, Hydrogen gas (H₂).

-

Procedure:

-

Catalyst Preparation (in situ): In a flask under a hydrogen atmosphere, dissolve nickel(II) acetate tetrahydrate in ethanol. To this solution, add a solution of sodium borohydride in ethanol. A black precipitate of P-2 nickel will form immediately.

-

Hydrogenation: To the freshly prepared catalyst suspension, add a solution of hexa-1,3-diyne (1.0 eq) in ethanol.

-

Stir the mixture vigorously at room temperature under a hydrogen atmosphere (1 atm).

-

Monitor the reaction by GC or ¹H NMR.

-

Upon completion, remove the catalyst by filtration through Celite.

-

Evaporate the solvent from the filtrate under reduced pressure.

-

Extract the residue with diethyl ether and wash with water to remove any remaining salts.

-

Dry the organic layer over anhydrous MgSO₄ and concentrate to give this compound.

-

Method 2: Wittig Reaction

This method involves the preparation of a phosphonium salt and its subsequent reaction with an aldehyde.

Protocol 2.1: Synthesis of (Ethynyl)triphenylphosphonium Bromide

-

Materials: Triphenylphosphine (PPh₃), Bromoacetylene (or a suitable precursor), Toluene.

-

Procedure:

-

Dissolve triphenylphosphine (1.0 eq) in toluene in a flame-dried flask under an inert atmosphere.

-

Carefully add a solution of bromoacetylene (1.0 eq) in toluene to the triphenylphosphine solution.

-

Stir the reaction mixture at room temperature. The phosphonium salt will precipitate as a white solid.

-

After the reaction is complete (typically several hours), collect the solid by filtration, wash with toluene, and dry under vacuum to yield (ethynyl)triphenylphosphonium bromide.

-

Protocol 2.2: Wittig Reaction to form this compound

-

Materials: (Ethynyl)triphenylphosphonium bromide, n-Butyllithium (n-BuLi), Propanal, Tetrahydrofuran (THF), Diethyl ether.

-

Procedure:

-

Suspend (ethynyl)triphenylphosphonium bromide (1.1 eq) in dry THF in a flame-dried flask under an inert atmosphere and cool to -78 °C.

-

Slowly add n-butyllithium (1.0 eq) to the suspension. The mixture will turn a deep red or orange color, indicating the formation of the ylide.

-

Stir the mixture at -78 °C for 1 hour.

-

Add a solution of propanal (1.0 eq) in dry THF dropwise to the ylide solution at -78 °C.

-

Allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-3 hours.

-

Quench the reaction by adding saturated aqueous ammonium chloride solution.

-

Extract the mixture with diethyl ether.

-

Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.

-

The crude product will contain triphenylphosphine oxide as a byproduct. Purify by column chromatography on silica gel (eluting with a non-polar solvent system, e.g., hexanes) to isolate this compound.

-

Visualizations

Caption: Workflow for the semihydrogenation synthesis of this compound.

Caption: Workflow for the Wittig synthesis of this compound.

References

- 1. researchgate.net [researchgate.net]

- 2. “P-2 nickel” catalyst with ethylenediamine, a novel system for highly stereospecific reduction of alkynes to cis-olefins - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. Wittig reaction - Wikipedia [en.wikipedia.org]

Application Notes and Protocols for Lindlar Catalyst in Selective Alkyne Reduction

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the Lindlar catalyst, its preparation, and its application in the selective hydrogenation of alkynes to Z-alkenes, a critical transformation in organic synthesis and drug development. Detailed protocols and quantitative data are presented to facilitate the practical application of this methodology in a laboratory setting.

Introduction

The Lindlar catalyst is a heterogeneous catalyst composed of palladium supported on calcium carbonate or barium sulfate, and "poisoned" with a catalytic inhibitor such as lead acetate and quinoline.[1][2] This poisoning deactivates the most active sites of the palladium catalyst, thereby preventing the over-reduction of the initially formed cis-alkene to the corresponding alkane.[3][4] Developed by Herbert Lindlar, this catalyst is renowned for its ability to stereoselectively produce Z-alkenes from alkynes through a syn-addition of hydrogen.[5][6] Its utility is highlighted in the industrial synthesis of valuable compounds like Vitamin A and dihydrovitamin K1.[2][5]

Data Presentation

The following tables summarize the performance of the Lindlar catalyst in the selective reduction of various alkyne substrates to their corresponding Z-alkenes, highlighting the reaction conditions, yields, and stereoselectivity.

| Substrate | Catalyst System | Solvent | Temperature (°C) | Pressure (atm H₂) | Reaction Time (h) | Yield (%) | Z:E Ratio | Reference |

| Propyl(5-methylhexyl)acetylene | Lindlar catalyst | EtOAc | Not specified | Not specified | Not specified | Not reported | 96:4 | [2] |

| Dipropylacetylene | Lindlar catalyst | EtOAc | Not specified | Not specified | Not specified | Not reported | 96:4 | [2] |

| 1-Phenyl-2-benzylacetylene | Lindlar catalyst | Hexane | Not specified | Not specified | Not specified | 94 | 90:10 | [2] |

| Dicyclopropylacetylene | Lindlar catalyst | Petroleum ether | Not specified | Not specified | Not specified | 97 | 95:5 | [2] |

| 2-Hexyne | Lindlar catalyst | Heptane | Not specified | Not specified | Not specified | 99 (GC) | 97:3 | [2] |

| Ethyl 2-butynoate | Pd/BaSO₄, quinoline | Et₂O | Not specified | Not specified | 8 | 100 | 58-59:1 | [2] |

| 1-Cyclohexyl-1-propyne | Lindlar catalyst | MeOH | Not specified | Not specified | Not specified | 90 | Not reported | [2] |

| 2-Methyl-3-butyn-2-ol | 2 wt% Pd-Pb/CaCO₃ | Hexane | Not specified | Not specified | Not specified | >98 | ~97% selectivity | [1] |

| Methyl 2-nonynoate | Lindlar's palladium | Not specified | Not specified | Not specified | <2 | Predominantly Z | Not specified | [7] |

| Complex Polyene Precursors | 5% Lindlar catalyst (0.65–1.48 mol % Pd) | Not specified | Mild | Not specified | 76 | High yields | Complete Z selectivity | [8] |

Experimental Protocols

I. Preparation of Lindlar Catalyst (Laboratory Scale)

This protocol describes a common method for the preparation of a Lindlar catalyst in a laboratory setting.

Materials:

-

Palladium(II) chloride (PdCl₂)

-

Calcium carbonate (CaCO₃), precipitated

-

Lead(II) acetate (Pb(OAc)₂)

-

Deionized water

-

Hydrogen gas (H₂)

Procedure:

-

A slurry of calcium carbonate (CaCO₃) in water is prepared in a suitable reaction vessel.

-

A solution of palladium(II) chloride (PdCl₂) is added to the slurry with vigorous stirring. The amount of PdCl₂ is typically calculated to result in a final catalyst with 5% palladium by weight.[9]

-

The mixture is then treated with a solution of lead(II) acetate. The lead acetate acts as the catalyst poison.[9]

-

The resulting mixture is reduced with hydrogen gas until the palladium is fully deposited on the calcium carbonate support.

-

The catalyst is then filtered, washed with water to remove any soluble impurities, and dried under vacuum.

-

For enhanced selectivity, the prepared catalyst can be further treated with quinoline prior to its use in a hydrogenation reaction.[2]

II. General Protocol for Selective Alkyne Hydrogenation

This protocol provides a general procedure for the selective hydrogenation of an alkyne to a Z-alkene using a commercially available or laboratory-prepared Lindlar catalyst.

Materials:

-

Alkyne substrate

-

Lindlar catalyst (typically 5% Pd on CaCO₃, poisoned)

-

Solvent (e.g., ethyl acetate, hexane, methanol)

-

Hydrogen gas (H₂)

-

Reaction flask (e.g., a round-bottom flask or a Parr hydrogenation bottle)

-

Hydrogenation apparatus (e.g., a balloon filled with H₂ or a Parr hydrogenator)

-

Magnetic stirrer

Procedure:

-

To a reaction flask, add the alkyne substrate and a suitable solvent.

-

Carefully add the Lindlar catalyst to the solution. The catalyst loading is typically in the range of 1-10 mol% relative to the substrate.

-

The reaction vessel is then purged with an inert gas (e.g., nitrogen or argon) before introducing hydrogen gas.

-

The reaction mixture is stirred vigorously under a hydrogen atmosphere (typically 1 atm, but can be higher).

-

The progress of the reaction should be monitored by a suitable analytical technique, such as thin-layer chromatography (TLC), gas chromatography (GC), or nuclear magnetic resonance (NMR) spectroscopy, to determine the point of complete alkyne consumption and to avoid over-reduction to the alkane.

-

Upon completion, the reaction mixture is filtered to remove the heterogeneous catalyst. The catalyst can often be recovered and reused.

-

The filtrate is then concentrated under reduced pressure to yield the crude Z-alkene product, which can be further purified by techniques such as distillation or column chromatography if necessary.

Visualizations

Reaction Mechanism

The following diagram illustrates the proposed mechanism for the selective hydrogenation of an alkyne to a Z-alkene on the surface of a Lindlar catalyst.

Caption: Mechanism of Lindlar Catalyst Hydrogenation.

Experimental Workflow

The following diagram outlines the typical experimental workflow for the selective hydrogenation of an alkyne using a Lindlar catalyst.

Caption: Experimental Workflow for Alkyne Hydrogenation.

References

- 1. Selectivity of the Lindlar catalyst in alkyne semi-hydrogenation: a direct liquid-phase adsorption study - Catalysis Science & Technology (RSC Publishing) DOI:10.1039/D1CY01016F [pubs.rsc.org]

- 2. Thieme E-Books & E-Journals [thieme-connect.de]

- 3. Selectivity of the Lindlar catalyst in alkyne semi-hydrogenation: a direct liquid-phase adsorption study -ORCA [orca.cardiff.ac.uk]

- 4. Thieme E-Books & E-Journals [thieme-connect.de]

- 5. byjus.com [byjus.com]

- 6. SATHEE: Chemistry Lindlar Catalyst [sathee.iitk.ac.in]

- 7. researchgate.net [researchgate.net]

- 8. Mild and Selective Hydrogenation of Unsaturated Compounds Using Mn/Water as a Hydrogen Gas Source - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Lindlar catalyst - Wikipedia [en.wikipedia.org]

Purifying Volatile Alkynes: A Guide to Techniques and Protocols

For researchers, scientists, and professionals in drug development, the purification of volatile alkynes presents a unique set of challenges due to their high vapor pressure and reactivity. This document provides detailed application notes and protocols for the most common and effective purification techniques, including fractional distillation, preparative gas chromatography, recrystallization, and chemical derivatization. Emphasis is placed on safety, yield, and achieving high purity.

Introduction

Volatile alkynes, typically those with low molecular weights such as propyne, butyne, and pentyne, are essential building blocks in organic synthesis and drug discovery. Their inherent volatility and potential for explosive decomposition, particularly for terminal alkynes in the presence of certain metals, necessitate specialized purification and handling procedures. The choice of purification method depends on the boiling point of the alkyne, the nature of the impurities, and the required final purity. This guide outlines the principles, protocols, and comparative efficacy of key purification strategies.

Comparison of Purification Techniques

The selection of an appropriate purification technique is critical for maximizing yield and achieving the desired level of purity. The following table summarizes the quantitative aspects of the methods discussed in this guide.

| Purification Technique | Typical Purity Achieved | Typical Yield | Advantages | Disadvantages |

| Fractional Distillation | 95-99% | 60-80% | Suitable for large quantities; effective for separating compounds with different boiling points. | Less effective for azeotropic mixtures or compounds with very close boiling points; potential for thermal degradation. |

| Preparative Gas Chromatography (Prep GC) | >99.5% | 50-70% | Excellent for separating complex mixtures and isomers; provides very high purity. | Limited sample capacity; requires specialized equipment; can be time-consuming for large amounts. |

| Recrystallization (for solid alkynes) | >99% | 40-75% | Effective for purifying solid, low-melting point alkynes. | Not applicable to liquid or highly volatile gaseous alkynes. |

| Chemical Derivatization (e.g., with AgNO₃) | >98% | 70-90% | Highly selective for terminal alkynes; can be used to remove terminal alkyne impurities from other compounds. | Requires an additional chemical reaction and subsequent regeneration step; potential for silver acetylide hazards. |

Experimental Protocols

Fractional Distillation

Fractional distillation is a powerful technique for separating volatile liquids with different boiling points. For volatile alkynes, this method must be conducted with stringent safety precautions due to their flammability.

Protocol for Fractional Distillation of a Butyne Isomer Mixture:

-

Apparatus Setup:

-

Assemble a fractional distillation apparatus in a fume hood. Use a round-bottom flask, a fractionating column packed with Raschig rings or Vigreux indentations, a condenser, a receiving flask, and a thermometer.

-

Ensure all glassware is free of cracks and stars. Use appropriate clamps to secure the apparatus.

-

The receiving flask should be cooled in an ice bath to minimize loss of the volatile product.

-

-

Procedure:

-

Place the impure butyne mixture (e.g., 1-butyne and 2-butyne) into the round-bottom flask, filling it to no more than two-thirds of its capacity. Add a few boiling chips or a magnetic stir bar for smooth boiling.

-

Heat the flask gently using a heating mantle.

-

Monitor the temperature at the top of the fractionating column. The temperature will rise and plateau at the boiling point of the more volatile component (1-butyne, b.p. 8.1 °C).

-

Collect the distillate that comes over at this constant temperature.

-

Once the first fraction is collected, the temperature will rise again and plateau at the boiling point of the next component (2-butyne, b.p. 27 °C). Change the receiving flask to collect this second fraction.

-

Continue distillation until a small amount of residue remains in the distilling flask. Do not distill to dryness.

-

-

Safety Precautions:

-

Perform the distillation in a well-ventilated fume hood.

-

Keep flammable materials away from the distillation apparatus.

-

Use a heating mantle as the heat source, not an open flame.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and gloves.

-

Workflow for Fractional Distillation:

Preparative Gas Chromatography (Prep GC)

Preparative GC is an excellent method for isolating highly pure volatile compounds from complex mixtures. It operates on the same principles as analytical GC but is scaled up to collect fractions of the separated components.

Protocol for Preparative GC Purification of Propyne:

-

Instrument Setup:

-

Use a preparative gas chromatograph equipped with a packed column suitable for light hydrocarbons (e.g., a PLOT column).

-

Set the injector and detector temperatures appropriately to ensure volatilization without degradation.

-

Program the oven temperature to achieve good separation of propyne from its impurities. A typical program might start at a low temperature and ramp up.

-

Use a high-purity carrier gas, such as helium or nitrogen, at a controlled flow rate.

-

Connect a trapping system to the detector outlet to collect the purified propyne. The trap should be cooled with liquid nitrogen or a dry ice/acetone bath.

-

-

Sample Injection and Collection:

-

Inject a small volume of the impure propyne sample into the GC.

-

Monitor the chromatogram to identify the peak corresponding to propyne.

-

As the propyne peak begins to elute, switch the gas flow to the collection trap.

-

Continue collecting until the peak has fully eluted.

-

For larger quantities, multiple injections and collections may be necessary.

-

-